Bromo-PEG3-alcohol

Vue d'ensemble

Description

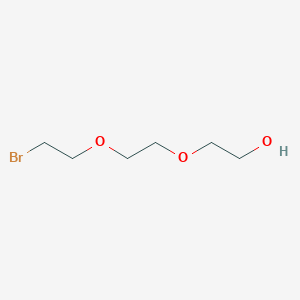

Bromo-PEG3-alcohol is a PEG linker containing a bromide group with a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Bromo-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular formula of Bromo-PEG3-alcohol is C6H13BrO3 . It has a molecular weight of 213.07 g/mol .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG3-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

Bromo-PEG3-alcohol has a molecular weight of 213.07 g/mol . It is soluble in water, DMSO, DMF, and DCM . The physical appearance of Bromo-PEG3-alcohol is not specified in the sources .Applications De Recherche Scientifique

1. Anticancer Agent Formulation

Bromo-PEG3-alcohol has implications in the formulation of anticancer agents. A key example is 3-bromopyruvate (3BP), a promising general anticancer agent. However, 3BP faces challenges in clinical oncology, such as rapid inactivation by thiol groups and an inability to persist in tumor tissues. To address these issues, 3BP can be effectively formulated with polyethylene glycol (PEG), improving its pharmacokinetics and prolonging its longevity. This approach also facilitates the crossing of the blood-brain barrier and enhances cancer cytotoxicity (El Sayed, 2018).

2. Synthesis and Reactions in Organic Chemistry

Bromo-PEG3-alcohol is utilized in the synthesis of polyethylene glycol supported potassium tribromide (PEG KBr3) for acylation and bromination reactions in organic compounds. This method is mild and does not involve the use of toxic reagents, making it an efficient approach in chemical synthesis (Dey & Dhar, 2013).

3. Oxidation of Alcohols

In the field of physical organic chemistry, bromo-PEG3-alcohol plays a role in the oxidation of aliphatic and aromatic alcohols. Using N-bromosuccinimide in polyethylene glycol as a reaction medium, this method offers a clean, convenient, and environmentally friendly approach for alcohol oxidation (Fan et al., 2008).

4. Drug Research and Solvent Applications

In drug research, Bromo-PEG3-alcohol-related compounds, specifically polyethylene glycol (PEG), have been used as solvents. PEG's unique properties like low toxicity and solubility characteristics make it suitable for solubilizing various drugs (Lockard & Levy, 1978).

5. Bioconjugation and Polymer Therapeutics

PEGylation, the process of covalent attachment of PEG to biomolecules, is a significant application of Bromo-PEG3-alcohol derivatives. This technique is used to shield antigenic and immunogenic epitopes of peptides and proteins, enhancing their therapeutic properties. PEGylation improves the size, biodistribution, and reduces the renal filtration of the polymers (Roberts et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRDRGOLCZHQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG3-alcohol | |

CAS RN |

57641-67-5 | |

| Record name | Bromo-PEG3-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)